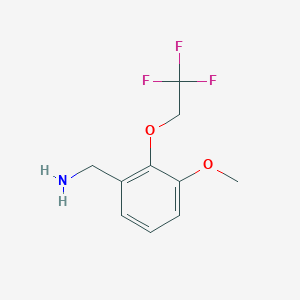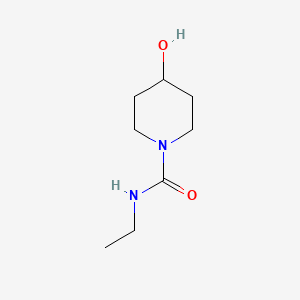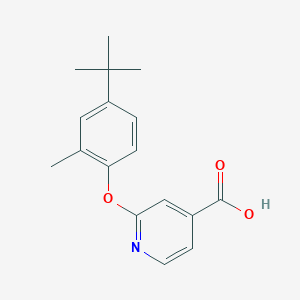
2-(4-Tert-Butyl-2-methylphenoxy)isonicotinsäure
Übersicht
Beschreibung
“2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is a compound that is derived from isonicotinic acid . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . This compound finds extensive application within the biomedical realm .
Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is represented by the SMILES stringCC1=C(C=CC(C(C)(C)C)=C1)OC2=CC(C(O)=O)=CC=N2 . The empirical formula is C17H19NO3 and the molecular weight is 285.34 . Physical And Chemical Properties Analysis
The physical form of “2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid” is solid . The molecular weight of the compound is285.34 .
Wirkmechanismus
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential mechanism of action. One proposed mechanism involves the inhibition of cytochrome P450 enzymes (CYPs). CYPs are a family of enzymes that are involved in the metabolism of various drugs and other compounds. 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to inhibit the activity of CYP2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to inhibit the activity of CYP3A4, which is involved in the metabolism of drugs such as tamoxifen and cyclosporine.
Biochemical and Physiological Effects
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been studied for its potential biochemical and physiological effects. Studies have shown that 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid can inhibit the activity of CYP2C9 and CYP3A4, which can lead to changes in the metabolism of drugs and other compounds. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has several advantages and limitations for use in lab experiments. One advantage of 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is that it is a lipophilic molecule, which makes it soluble in common organic solvents, such as ethanol and DMSO. This makes it easy to use in lab experiments. However, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid has several limitations. For example, it is not very stable and can degrade over time. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid. One potential direction is the development of new compounds and drugs that utilize 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid as an active ingredient. For example, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of novel CYP inhibitors or drugs that target specific enzymes. In addition, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of new drugs or treatments for diseases such as cancer, diabetes, and cardiovascular disease. Finally, 2-(4-Tert-butyl-2-methylphenoxy)isonicotinic acid could be used in the development of new compounds and drugs that target specific receptors or pathways in the body.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 2-(4-Tert-Butyl-2-methylphenoxy)isonicotinsäure
Pharmakologische Forschung: Die strukturelle Ähnlichkeit von this compound mit anderen Verbindungen mit bekannten Bioaktivitäten deutet auf mögliche pharmakologische Anwendungen hin. Zum Beispiel wurden verwandte Verbindungen auf ihre entzündungshemmenden Eigenschaften in Makrophagenzellinien untersucht .
Landwirtschaftliche Chemie: Analoge Verbindungen wurden auf ihre Auswirkungen auf Bodenmikrobengemeinschaften und das Pflanzenwachstum untersucht . Dies deutet auf mögliche Forschungsanwendungen von this compound beim Verständnis von Pflanzen-Boden-Wechselwirkungen und der Optimierung des Ernteertrags hin.
Organische Synthese: Ähnliche Moleküle spielen eine Rolle in der synthetischen Chemie, beispielsweise als Liganden in Halogenaustauschreaktionen . Diese Verbindung kann auf ihre Nützlichkeit bei der Erleichterung verschiedener organischer Synthesen untersucht werden.
Isolierung von Bioaktivstoffen: Die Verwandten der Verbindung wurden aus Pflanzen isoliert und auf ihre antifungalen, antioxidativen und krebshemmenden Eigenschaften untersucht . Die Forschung könnte die Isolierung von this compound aus natürlichen Quellen und ihre möglichen Bioaktivitäten untersuchen.
Materialwissenschaften: Angesichts der Expertise von Wissenschaftlern in Bereichen wie Materialwissenschaften, wie von Lieferanten dieser Verbindung angegeben , kann es Anwendungen bei der Erforschung neuer Materialien oder Beschichtungen mit einzigartigen Eigenschaften geben, die von dieser Verbindung abgeleitet sind.
Chemische Synthese: Die Verbindung könnte bei der Synthese komplexerer Moleküle für die Forschung in verschiedenen Bereichen der Chemie eingesetzt werden, da sie bei Chemikalienlieferanten erhältlich ist .
Eigenschaften
IUPAC Name |
2-(4-tert-butyl-2-methylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-9-13(17(2,3)4)5-6-14(11)21-15-10-12(16(19)20)7-8-18-15/h5-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZOAKXSWODGEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)
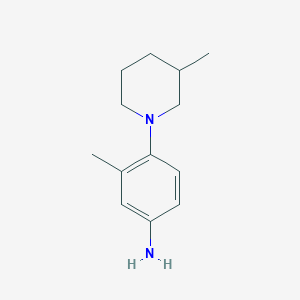
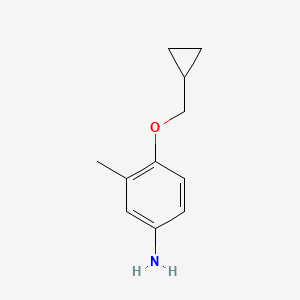
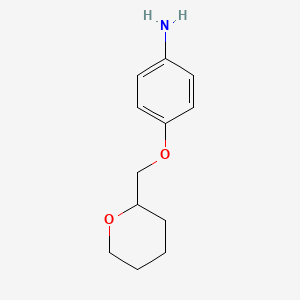
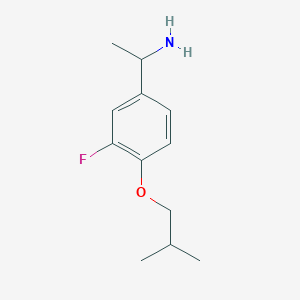
![(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine](/img/structure/B1386120.png)

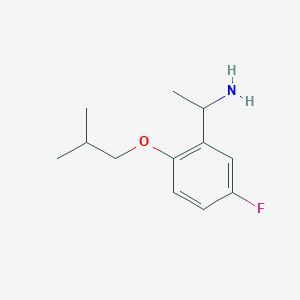
![(Cyclopropylmethyl)[1-(4-methoxyphenyl)ethyl]amine](/img/structure/B1386126.png)
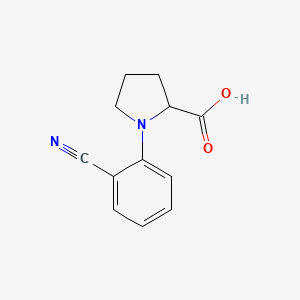
![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)
![N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386131.png)
